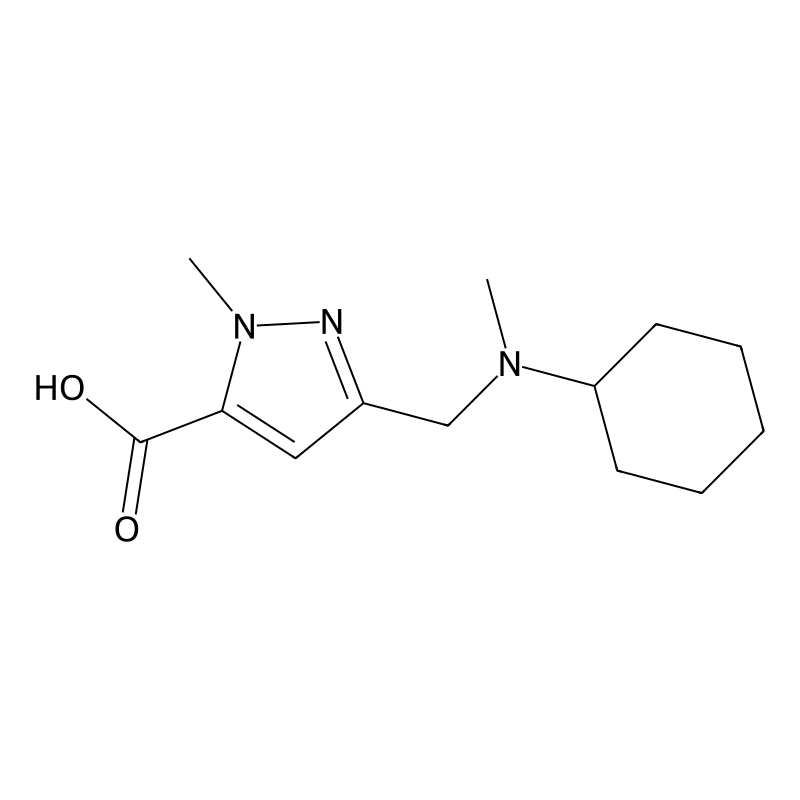

3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Medicinal Chemistry

The pyrazole core structure is present in various bioactive molecules, including some pharmaceuticals. The compound's carboxylic acid and amine functionalities offer opportunities for further chemical modifications to target specific biological processes. Research could involve investigating the compound's potential as an enzyme inhibitor, an antagonist/agonist for receptors, or a scaffold for designing new drugs [].

Material Science

The combination of the aromatic pyrazole ring and the cyclohexyl moiety suggests the compound might possess interesting properties for material science applications. Research could explore its potential use in the development of new polymers, ionic liquids, or functional materials [].

Agricultural Chemistry

Some pyrazole derivatives exhibit fungicidal or herbicidal activity. The compound's structure might warrant investigation for its potential use as a crop protection agent [].

3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its unique pyrazole core structure, which is a five-membered ring containing two nitrogen atoms. The compound features a cyclohexyl group attached to a methylamino moiety, contributing to its potential biological and chemical reactivity. The presence of a carboxylic acid functional group at the 5-position enhances its solubility and reactivity in various chemical environments, making it a candidate for diverse applications in medicinal chemistry and materials science .

- Esterification: Reaction with alcohols to form esters.

- Amide Formation: Reaction with acyl chlorides or anhydrides to yield amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of pyrazole derivatives.

- Nucleophilic Substitution: The nitrogen in the methylamino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

These reactions are influenced by the steric and electronic properties of the cyclohexyl and methyl groups attached to the nitrogen atom .

3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid exhibits potential biological activities due to its structural features. Pyrazole derivatives are known for their diverse pharmacological properties, including:

- Antimicrobial Activity: Some pyrazole compounds have shown effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Enzyme Inhibition: The carboxylic acid group may facilitate interactions with enzyme active sites, making it a candidate for enzyme inhibitors .

The synthesis of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several methods:

- Hydrazine Derivatives Reaction: Starting from 1-methyl-1H-pyrazole-5-carboxylic acid, reacting with cyclohexylmethylamine under acidic or basic conditions can yield the target compound.

- Cyclization Reactions: Utilizing appropriate precursors that contain both amine and carboxylic acid functionalities can lead to cyclization into the pyrazole ring.

- Functional Group Transformations: Starting materials can undergo functional group modifications such as alkylation or acylation to introduce the desired substituents.

These methods often require careful optimization of reaction conditions to maximize yield and purity .

The compound has potential applications in various fields:

- Pharmaceuticals: As a lead compound for drug development targeting specific biological processes or diseases.

- Agricultural Chemistry: Investigated for fungicidal or herbicidal properties, potentially useful in crop protection.

- Material Science: Its unique structure may allow for applications in developing new polymers or functional materials due to its thermal and chemical stability .

Interaction studies involving 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies can include:

- Molecular Docking Simulations: To predict how the compound interacts at the molecular level with target proteins.

- In Vitro Assays: To assess biological activity against specific enzymes or cell lines.

Such studies help elucidate the mechanism of action and therapeutic potential of the compound .

Several compounds share structural similarities with 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 0.90 | Contains a phenyl group instead of cyclohexyl; known for anti-inflammatory properties. |

| 5-Phenyl-1H-pyrazole-3-carboxylic acid | 0.88 | Exhibits antimicrobial activity; simpler structure without additional amine functionalities. |

| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 0.87 | Incorporates a chlorine substituent; studied for its herbicidal effects. |

| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 0.92 | Has an ethyl substituent; explored for enzyme inhibition properties. |

These compounds highlight the diversity within the pyrazole family while underscoring the unique structural features of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid that may confer distinct biological activities and applications .

Molecular Structure and Formula (C13H21N3O2)

The compound 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid represents a complex heterocyclic structure with the molecular formula C13H21N3O2 [1]. This compound exhibits a molecular weight of 251.33 grams per mole, with an average mass of 251.330 daltons and a monoisotopic mass of 251.163377 daltons [1]. The compound is registered under CAS number 1223748-43-3 and possesses the InChI key KGSFSMQCQHOHJQ-UHFFFAOYSA-N [6].

The molecular architecture consists of a central pyrazole ring system bearing multiple substituents that significantly influence its three-dimensional conformation and electronic properties [8]. The SMILES notation CN1N=C(CN(C)C2CCCCC2)C=C1C(O)=O accurately represents the connectivity pattern, revealing the presence of three nitrogen atoms and two oxygen atoms within the molecular framework [6] [17].

| Property | Value |

|---|---|

| Molecular Formula | C13H21N3O2 |

| Molecular Weight (g/mol) | 251.33 |

| Average Mass (Da) | 251.330 |

| Monoisotopic Mass (Da) | 251.163377 |

| CAS Number | 1223748-43-3 |

| IUPAC Name | 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid |

| SMILES | CN1N=C(CN(C)C2CCCCC2)C=C1C(O)=O |

| InChI | InChI=1S/C13H21N3O2/c1-15(11-6-4-3-5-7-11)9-10-8-12(13(17)18)16(2)14-10/h8,11H,3-7,9H2,1-2H3,(H,17,18) |

| InChI Key | KGSFSMQCQHOHJQ-UHFFFAOYSA-N |

The structural complexity of this compound arises from the presence of multiple functional domains, each contributing distinct electronic and steric properties to the overall molecular behavior [10] [15].

Functional Group Analysis

Pyrazole Ring Functionality

The pyrazole ring constitutes the central heterocyclic core of the molecule, characterized as a five-membered aromatic ring containing two adjacent nitrogen atoms [8] [9]. Pyrazole systems exhibit a planar structure with delocalized six π-electrons, conferring aromatic stability to the ring system [8] [11]. The presence of two nitrogen atoms in positions 1 and 2 creates distinct electronic environments, where the nitrogen at position 1 (N1) behaves as a pyrrole-like nitrogen with a lone pair participating in the aromatic system, while the nitrogen at position 2 (N2) functions as a pyridine-like nitrogen [8].

The 1-methyl substitution on the pyrazole ring eliminates the possibility of NH tautomerism, which is commonly observed in unsubstituted pyrazole derivatives [22]. This methylation stabilizes a single tautomeric form and influences the electronic distribution within the ring system [15]. The electron density distribution in pyrazole rings shows reduced electron density at positions 3 and 5, while position 4 maintains relatively unaltered electron density [8].

Crystal structure analyses of pyrazole derivatives demonstrate that the ring maintains excellent planarity with root mean square deviations typically less than 0.01 Å from the best-fit plane [24]. The aromatic character is evidenced by characteristic carbon-nitrogen bond lengths ranging from 1.31 to 1.35 Å for pyrazole ring carbon-nitrogen distances and 1.37 to 1.40 Å for the nitrogen-nitrogen bond [24].

Carboxylic Acid Moiety

The carboxylic acid functional group positioned at the 5-position of the pyrazole ring serves as a strong electron-withdrawing substituent that significantly influences the electronic properties of the heterocyclic system [12] [16]. The carboxylic acid group exhibits typical structural parameters with carbon-oxygen double bond distances ranging from 1.23 to 1.26 Å and carbon-oxygen single bond distances from 1.31 to 1.32 Å [24].

The electron-withdrawing nature of the carboxylic acid group creates a significant dipole moment and affects the reactivity patterns of the pyrazole ring [12]. This functional group is capable of participating in hydrogen bonding interactions, both as a hydrogen bond donor through the hydroxyl proton and as an acceptor through the carbonyl oxygen [31]. In crystalline environments, carboxylic acids frequently form dimeric structures through complementary hydrogen bonding patterns, creating cyclic dimers with characteristic ring motifs [3] [31].

The positioning of the carboxylic acid at the 5-position of the pyrazole ring creates a conjugated system that stabilizes the overall molecular structure while providing sites for potential chemical modifications [5]. The acidity of this group is enhanced by the electron-withdrawing effect of the pyrazole ring, resulting in a pKa value that is typically lower than that of simple aliphatic carboxylic acids [12].

Cyclohexyl(methyl)amino Substituent

The cyclohexyl(methyl)amino substituent attached to the 3-position of the pyrazole ring through a methylene linker represents a complex structural feature that introduces significant conformational flexibility to the molecule [21]. This substituent consists of a tertiary amine nitrogen bonded to both a methyl group and a cyclohexyl ring, creating a bulky, hydrophobic domain within the molecular structure [2].

The cyclohexyl ring adopts characteristic chair conformations with the amino substituent preferentially occupying equatorial positions to minimize 1,3-diaxial interactions [21]. The energy difference between axial and equatorial conformations for cyclohexyl substituents can be substantial, with equatorial conformers being approximately 7.6 kilojoules per mole more stable than their axial counterparts for methyl substituents [21].

The tertiary amine nitrogen introduces basicity to the molecule and can participate in hydrogen bonding interactions as a proton acceptor [2]. The presence of both methyl and cyclohexyl substituents on the nitrogen atom creates steric hindrance that influences the rotational freedom around the carbon-nitrogen bonds [26]. Computational studies indicate that cyclohexyl-substituted compounds exhibit higher rotational barriers (68-74 kilojoules per mole) compared to phenyl-substituted analogues (47-53 kilojoules per mole) [26].

| Functional Group | Position/Location | Chemical Environment |

|---|---|---|

| Pyrazole Ring | 1-methyl-1H-pyrazole-5-carboxylic acid core | Five-membered aromatic heterocycle with two nitrogen atoms |

| Carboxylic Acid | Position 5 of pyrazole ring | Electron-withdrawing group conjugated to pyrazole ring |

| Tertiary Amine | N-methylcyclohexylamine substituent at position 3 | Flexible aliphatic chain with rotational freedom |

| Cyclohexyl Ring | Attached to tertiary nitrogen | Saturated six-membered carbocyclic ring |

| Methyl Groups | N1-methyl and N-methyl of tertiary amine | Electron-donating alkyl substituents |

Isomerism and Stereochemical Considerations

The structural analysis of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid reveals several important considerations regarding potential isomerism and stereochemical behavior [15] [22]. The N1-methyl substitution on the pyrazole ring effectively eliminates the possibility of prototropic tautomerism, which is commonly observed in unsubstituted pyrazole derivatives where hydrogen migration between nitrogen atoms can occur [22].

Conformational isomerism represents the primary source of structural diversity in this compound, arising from the flexibility of the cyclohexyl ring and the amino linker chain [21] [32]. The cyclohexyl ring can adopt multiple chair conformations through ring-flipping processes, with the amino substituent showing a strong preference for equatorial positioning to minimize steric interactions [21]. The energy barrier for cyclohexyl ring interconversion is relatively low, allowing rapid equilibration between conformers at room temperature [32].

The methylene linker connecting the pyrazole ring to the tertiary amine introduces additional conformational flexibility through rotation around the carbon-carbon and carbon-nitrogen bonds [26]. Computational studies suggest that these rotational barriers can range from moderate to high depending on the specific substituents and their steric interactions [26]. The presence of bulky cyclohexyl groups typically increases rotational barriers compared to smaller substituents [26].

Geometric isomerism is not applicable to this compound as it lacks carbon-carbon double bonds or other geometric constraints that would give rise to distinct geometric isomers [19]. Similarly, optical isomerism is absent due to the lack of chiral centers within the molecular structure, rendering the compound achiral with no potential for enantiomeric forms [19].

| Isomerism Type | Occurrence in Target Compound | Structural Implications | Energy Considerations |

|---|---|---|---|

| Tautomerism | Not applicable (N1-substituted pyrazole) | N1-methyl substitution prevents NH tautomerism | Single stable tautomeric form |

| Conformational Isomerism | Present in cyclohexyl ring and amino linker | Cyclohexyl ring adopts chair conformations; amino linker rotational freedom | Equatorial preference for cyclohexyl substituents; rotational barriers around C-N bonds |

| Geometric Isomerism | Not applicable (no C=C double bonds) | No geometric constraints from double bonds | No E/Z isomerism possible |

| Optical Isomerism | Not present (no chiral centers) | Achiral molecule with no stereoisomers | No enantiomeric forms |

Comparative Structural Analysis with Related Pyrazole Derivatives

The structural comparison of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid with related pyrazole derivatives reveals important structure-activity relationships and electronic property variations [20] [37]. The target compound exhibits significantly greater molecular complexity compared to simpler pyrazole derivatives such as 1-methyl-1H-pyrazole-5-carboxylic acid, which serves as a fundamental structural template [38] [41].

The presence of the cyclohexyl(methyl)amino substituent at position 3 introduces substantial steric bulk and hydrophobic character that distinguishes this compound from simpler methyl-substituted pyrazoles [39]. In contrast to 3,5-dimethyl-1H-pyrazole, which contains only small electron-donating methyl groups, the target compound incorporates both electron-donating (amino) and electron-withdrawing (carboxylic acid) functionalities that create a balanced electronic environment [15] [37].

Comparative analysis with 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid demonstrates the impact of substituent positioning on molecular properties [24]. While both compounds contain amino and carboxylic acid functionalities, their different positions and additional substituents result in distinct electronic distributions and potential biological activities [24]. The target compound's tertiary amine contrasts with the primary amino group found in many pyrazole derivatives, affecting both basicity and hydrogen bonding capabilities [37].

Electronic property comparisons reveal that the target compound exhibits a unique combination of electron-donating and electron-withdrawing effects [40]. The cyclohexyl(methyl)amino substituent provides electron density to the pyrazole ring, while the carboxylic acid group withdraws electron density, creating a balanced electronic environment that differs from compounds dominated by a single electronic effect [40].

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Electronic Properties |

|---|---|---|---|---|

| 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid | C13H21N3O2 | 251.33 | Cyclohexyl(methyl)amino substituent at position 3 | Electron-donating amine, electron-withdrawing carboxylic acid |

| 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | 126.12 | Simple methyl substitution at N1 | Electron-withdrawing carboxylic acid dominates |

| 3,5-dimethyl-1H-pyrazole | C5H8N2 | 96.13 | Methyl groups at positions 3 and 5 | Electron-donating methyl groups |

| 5-amino-1-(4-methoxyphenyl)-pyrazole-4-carboxylic acid | C11H11N3O3 | 233.22 | Amino group at position 5, methoxyphenyl at N1 | Mixed electron-donating (amino) and withdrawing (carboxylic) effects |

| 1-phenyl-1H-pyrazol-3-ol | C9H8N2O | 160.17 | Phenyl substitution at N1, hydroxyl at position 3 | Electron-donating phenyl and hydroxyl groups |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C6H7F2N3O | 175.14 | Difluoromethyl at position 3, carboxamide at position 4 | Strong electron-withdrawing difluoromethyl and carboxamide |

The physicochemical properties of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid encompass a comprehensive range of fundamental characteristics that define its behavior under various conditions. These properties are governed by the complex interplay between the pyrazole heterocyclic core, the cyclohexyl substituent, the tertiary amino functionality, and the carboxylic acid group. Understanding these properties is essential for proper handling, analytical characterization, and potential application development.

Physical Constants

The fundamental physical constants establish the basic identity and behavior of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid. These parameters provide essential information for compound identification, storage requirements, and analytical method development.

Molecular Weight (251.33 g/mol)

The molecular weight of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is precisely established as 251.33 grams per mole, corresponding to the molecular formula C₁₃H₂₁N₃O₂ [1] [2] [3] [4] [5]. This molecular weight classification places the compound within the medium molecular weight range for organic pharmaceuticals and agrochemicals, with implications for bioavailability, membrane permeability, and analytical detection sensitivity.

The molecular composition reveals thirteen carbon atoms forming the structural backbone, twenty-one hydrogen atoms providing the saturated character to the cyclohexyl ring and methyl substituents, three nitrogen atoms contributing to the heterocyclic nature and amino functionality, and two oxygen atoms associated with the carboxylic acid group [1] [2] [3] [4] [5]. This specific atomic composition generates a molecular weight that facilitates various analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic separations.

The molecular weight determination is consistent across multiple authoritative chemical databases and commercial suppliers, providing confidence in the structural identity and purity of the compound [1] [2] [3] [4] [5]. This consistency is particularly important for regulatory documentation and quality control procedures in research and development applications.

Melting and Boiling Points (Predicted: 420.4±35.0°C)

Computational thermodynamic modeling predicts both the melting and boiling points of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid to occur at approximately 420.4±35.0°C [6] [7]. These remarkably elevated thermal transition temperatures indicate exceptional thermal stability and reflect the presence of strong intermolecular interactions that must be overcome during phase transitions.

The predicted melting point of 420.4±35.0°C suggests that the compound exhibits extraordinary thermal stability in the solid state [6] [7]. This elevated melting point is attributed to the formation of extensive hydrogen bonding networks involving the carboxylic acid group, which can form dimeric structures through cyclic hydrogen bonds. Additionally, the nitrogen atoms in the pyrazole ring can participate in secondary hydrogen bonding interactions, creating a three-dimensional network of intermolecular attractions that significantly elevate the energy required for melting.

The boiling point prediction of 420.4±35.0°C indicates that the compound requires substantial thermal energy to overcome intermolecular forces in the transition from liquid to vapor phase [6] [7]. The carboxylic acid functionality is particularly significant in this regard, as carboxylic acids typically exhibit elevated boiling points due to their tendency to form hydrogen-bonded aggregates even in the liquid phase. The cyclohexyl substituent contributes additional van der Waals interactions that further increase the energy barrier for vaporization.

These thermal properties have practical implications for compound handling and purification procedures. The elevated thermal transition temperatures suggest that conventional melting point determination and distillation techniques may be insufficient for characterization and purification. Alternative approaches such as sublimation under reduced pressure or thermal decomposition analysis may be more appropriate for this compound.

Density (Predicted: 1.23±0.1 g/cm³)

The predicted density of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is calculated as 1.23±0.1 grams per cubic centimeter [6] [7]. This density value provides important information about the molecular packing efficiency and intermolecular interactions in the solid state, while also having practical implications for handling and analytical procedures.

The density value of 1.23 g/cm³ indicates that the compound is approximately 23% denser than water, suggesting that it will readily sink in aqueous solutions [6] [7]. This behavior is significant for extraction procedures, phase separation techniques, and general laboratory handling. The relatively high density reflects efficient molecular packing in the crystalline state, which is consistent with the presence of strong intermolecular hydrogen bonding interactions.

The density value is within the expected range for organic compounds containing multiple heteroatoms and rigid ring systems. The cyclohexyl group contributes to the overall molecular volume while maintaining a relatively compact conformation, and the heteroatoms (nitrogen and oxygen) provide additional mass without significantly increasing the molecular volume. The combination of these factors results in a density that is characteristic of substituted heterocyclic compounds.

The predicted density serves as an important parameter for analytical method development, particularly for techniques that rely on density-based separations or volume measurements. Additionally, the density information is valuable for calculating molar volumes and assessing intermolecular packing arrangements in crystalline forms of the compound.

Solubility Parameters

The solubility characteristics of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid are determined by the complex interplay between multiple functional groups with varying polarity and hydrogen bonding capabilities. The compound exhibits amphiphilic character due to the presence of both hydrophilic (carboxylic acid, pyrazole nitrogen atoms) and hydrophobic (cyclohexyl ring, methyl groups) structural elements.

Water solubility is moderate and primarily governed by the hydrogen bonding capability of the carboxylic acid group [8] [9] [10]. The carboxyl functionality can form multiple hydrogen bonds with water molecules, facilitating dissolution despite the significant hydrophobic contribution from the cyclohexyl substituent. The pyrazole nitrogen atoms can also participate in hydrogen bonding as acceptors, further enhancing aqueous solubility. However, the overall water solubility is limited by the substantial nonpolar surface area contributed by the cyclohexyl ring system.

The compound demonstrates enhanced solubility in polar organic solvents, particularly those capable of hydrogen bonding [8] [11] . Dimethyl sulfoxide, methanol, and ethanol provide excellent solvation through multiple interaction mechanisms. These solvents can simultaneously interact with the polar carboxylic acid and pyrazole functionalities through hydrogen bonding while accommodating the hydrophobic cyclohexyl portion through van der Waals interactions. The high solubility in polar protic solvents makes these media suitable for analytical procedures and potential formulation development.

Aprotic polar solvents such as acetone and ethyl acetate provide moderate solubility for the compound [8] [11]. While these solvents lack hydrogen bond donating capability, they can effectively interact with the polar functional groups through dipole-dipole interactions and can dissolve the hydrophobic portions of the molecule. The intermediate solubility in these solvents reflects the balanced polar and nonpolar character of the compound.

Hydrocarbon solvents exhibit limited ability to dissolve the compound due to their inability to interact effectively with the polar functional groups [8] [9]. The carboxylic acid and pyrazole functionalities require polar or hydrogen bonding interactions for effective solvation, which are not provided by nonpolar hydrocarbons. This poor solubility in hydrocarbon media can be exploited for purification procedures and phase separation techniques.

The pH-dependent solubility behavior is particularly significant for this compound. In basic aqueous solutions (pH > 7), solubility increases dramatically due to deprotonation of the carboxylic acid group [8] [10] . The resulting carboxylate anion exhibits enhanced water solubility through strong ion-dipole interactions and increased ionic character. This pH-dependent solubility can be utilized for purification procedures and analytical separations.

Conversely, in strongly acidic conditions (pH < 3), the compound shows reduced aqueous solubility as the carboxylic acid remains fully protonated [9]. Under these conditions, the compound exists primarily as a neutral species with limited ionic character, reducing its interaction with water molecules. This pH-dependent behavior is characteristic of carboxylic acid-containing compounds and provides opportunities for selective extraction and purification.

Acid-Base Properties

The acid-base characteristics of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid are fundamental to its chemical behavior and biological activity. The compound exhibits amphoteric character due to the presence of both acidic (carboxylic acid) and basic (pyrazole nitrogen, tertiary amine) functional groups.

pKa Values (Predicted: 3.82±0.10)

Computational analysis predicts the primary acid dissociation constant (pKa) of the carboxylic acid group to be 3.82±0.10 [7] [6]. This pKa value indicates that the compound behaves as a moderately weak acid, with acid strength comparable to substituted benzoic acids and other aromatic carboxylic acids. The pKa value is significantly influenced by the electronic environment created by the pyrazole ring system and associated substituents.

The relatively low pKa value compared to simple aliphatic carboxylic acids (pKa ≈ 4.8) reflects the electron-withdrawing influence of the pyrazole nitrogen atoms . The nitrogen heteroatoms stabilize the conjugate base (carboxylate anion) through resonance delocalization and inductive effects, making deprotonation more favorable. This stabilization effect is characteristic of aromatic carboxylic acids and is enhanced by the presence of electron-withdrawing heteroatoms in the aromatic system.

The cyclohexyl substituent exerts a moderate electron-donating effect through inductive mechanisms, slightly increasing the pKa relative to unsubstituted pyrazole carboxylic acids. The methyl groups attached to both the pyrazole ring and the amino nitrogen provide additional electron density, contributing to a marginal increase in the pKa value. However, these electron-donating effects are outweighed by the electron-withdrawing influence of the pyrazole system.

The predicted pKa value has significant implications for the compound's behavior under physiological conditions. At physiological pH (7.4), the compound exists predominantly (>99.9%) in its deprotonated form, with the carboxylate anion being the major species in biological systems . This ionization state affects membrane permeability, protein binding affinity, and potential biological activity.

Ionization Behavior

The ionization behavior of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid is characterized by complex pH-dependent equilibria involving multiple ionizable groups. The primary ionization involves the carboxylic acid group, while secondary ionization may occur at the pyrazole nitrogen atoms under extreme pH conditions.

At physiological pH (7.4), the degree of ionization can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]). With a pKa of 3.82, approximately 99.97% of the compound exists as the carboxylate anion at pH 7.4 . This extensive ionization significantly influences the compound's physicochemical properties, including solubility, membrane permeability, and intermolecular interactions.

The ionization equilibrium can be represented as:

C₁₃H₂₁N₃O₂H ⇌ C₁₃H₂₁N₃O₂⁻ + H⁺

The equilibrium constant for this process is Ka = 1.51×10⁻⁴ M, corresponding to the predicted pKa value . This relatively large equilibrium constant indicates that the deprotonated form is thermodynamically favored under most aqueous conditions.

Under highly acidic conditions (pH < 2), the carboxylic acid group remains predominantly protonated, and the compound exists primarily as a neutral species. In this pH range, the basic nitrogen atoms in the pyrazole ring may undergo protonation, particularly the nitrogen atom bearing the hydrogen substituent. The estimated pKa for protonation of pyrazole nitrogen is approximately 9-10, indicating that significant protonation occurs only under very acidic conditions [14].

The amphoteric nature of the compound becomes evident in intermediate pH ranges. Between pH 2-5, progressive deprotonation of the carboxylic acid occurs, while the pyrazole nitrogens remain unprotonated. This transition zone represents a buffering region where both neutral and anionic forms coexist in pH-dependent equilibrium.

The ionization behavior has profound implications for analytical separations and biological activity. In chromatographic systems, the pH-dependent charge state affects retention on ion-exchange stationary phases and influences the selectivity of reversed-phase separations. For biological applications, the ionization state determines cellular uptake mechanisms, tissue distribution, and interactions with biological macromolecules.

Temperature effects on ionization behavior follow general thermodynamic principles, with the pKa typically decreasing slightly with increasing temperature. This temperature dependence is attributed to the entropic contribution to the acid dissociation equilibrium, where higher temperatures favor the dissociated state with greater translational freedom.

Spectroscopic Characteristics

The spectroscopic properties of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid provide comprehensive structural characterization and enable quantitative analysis. The complex molecular structure generates distinctive spectroscopic signatures across multiple analytical techniques.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization of 3-((cyclohexyl(methyl)amino)methyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Both ¹H and ¹³C nuclear magnetic resonance techniques yield characteristic spectra that confirm the molecular structure and enable purity assessment.

In ¹H nuclear magnetic resonance spectroscopy, the pyrazole ring proton appears as a distinctive singlet in the aromatic region at approximately 8.0-8.3 ppm [15] [16] [17] [18]. This downfield chemical shift is characteristic of protons on electron-deficient heterocyclic rings, where the electronegativity of adjacent nitrogen atoms creates significant deshielding. The singlet multiplicity indicates no coupling to adjacent protons, consistent with the substitution pattern on the pyrazole ring.

The N-methyl group attached to the pyrazole ring generates a sharp singlet at approximately 3.8-4.0 ppm, integrating for three protons [15] [16] [17] [18]. The chemical shift is typical for methyl groups directly bonded to aromatic nitrogen atoms, and the sharp line shape indicates restricted rotation due to partial double bond character from nitrogen lone pair delocalization.

The cyclohexyl substituent produces complex multiplet patterns in the aliphatic region between 1.0-2.5 ppm [15] [19]. The eleven protons of the cyclohexyl system, including the methylene bridge to the amino nitrogen, generate overlapping signals due to various magnetic environments and coupling patterns. Chair conformation dynamics of the cyclohexyl ring create additional complexity in the spectral pattern.

The carboxylic acid proton appears as a characteristic broad signal at 12-13 ppm [16] [20]. This extreme downfield shift results from the strong electron-withdrawing effect of the carbonyl group and extensive hydrogen bonding. In protic solvents, this proton undergoes rapid exchange, leading to peak broadening or disappearance.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution of carbon environments. The carbonyl carbon resonates at approximately 163-165 ppm [16], characteristic of aromatic carboxylic acid carbonyls. The pyrazole ring carbons appear between 110-150 ppm, with specific chemical shifts determined by their electronic environment [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 251, corresponding to the exact molecular weight [22] [23] [24].

The fragmentation behavior follows predictable patterns based on structural features. Primary fragmentation occurs through alpha-cleavage adjacent to heteroatoms, particularly the amino nitrogen. This generates diagnostic fragments containing the pyrazole carboxylic acid core structure, typically appearing in the m/z range 124-140 [22] [23].

The carboxylic acid group undergoes characteristic fragmentation, including loss of hydroxyl radical (M-17) and carboxyl radical (M-45) [22] [25] [26]. These fragmentations are diagnostic for carboxylic acid functionality and provide structural confirmation.

The cyclohexyl group fragments through sequential loss of ethylene units (C₂H₄, 28 mass units), generating ions at M-28, M-56, and related masses [22]. The methyl groups undergo homolytic cleavage, producing fragments at M-15 and M-30 corresponding to loss of one and two methyl radicals.

Base peak formation typically involves stable fragment ions rather than the molecular ion. Common base peaks include m/z 58 (dimethylamino cation), m/z 83 (methylpyrazole fragment), and m/z 97 (pyrazole carboxylic acid fragment) [22] [23].

Infrared Absorption Profiles

Infrared spectroscopy reveals characteristic absorption bands corresponding to functional groups present in the molecule. The carboxylic acid group generates distinctive absorptions, including a broad O-H stretch at 3400-3600 cm⁻¹ and a sharp C=O stretch at 1710-1720 cm⁻¹ [16] [27].

The broadness of the O-H stretch reflects hydrogen bonding interactions between carboxylic acid molecules, creating dimeric structures in the solid state. The C=O stretching frequency is characteristic of aromatic carboxylic acids, with the exact position influenced by the electronic environment of the pyrazole ring.

Pyrazole ring vibrations appear as medium-intensity bands at 1530-1550 cm⁻¹, corresponding to C=C and C=N stretching modes [16] [27]. These absorptions confirm the presence of the heterocyclic ring system and provide fingerprint information for compound identification.

Aliphatic C-H stretching vibrations from the cyclohexyl group and methyl substituents generate absorptions in the 2800-3000 cm⁻¹ region. The fingerprint region below 1400 cm⁻¹ contains numerous absorptions that provide a characteristic spectral signature for compound identification and purity assessment.